molecular formula C46H58N4O9 B1199706 Vinblastine CAS No. 865-21-4

Vinblastine

Cat. No. B1199706
CAS RN: 865-21-4
M. Wt: 811 g/mol
InChI Key: JXLYSJRDGCGARV-CFWMRBGOSA-N
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Description

Synthesis Analysis

The synthesis of vinblastine has been a subject of extensive research, focusing on biomimetic strategies and advanced organic synthesis techniques to construct this complex molecule. Notable approaches include the biomimetic one-pot synthesis which replicates the natural coupling process of vindoline and catharanthine under specific conditions, such as irradiation with near-ultraviolet light followed by reduction steps, mimicking the plant's biosynthetic pathway to achieve the dimerization and formation of vinblastine (Hirata et al., 2004). Furthermore, asymmetric total syntheses of vinblastine analogues have been developed, employing innovative strategies like intramolecular [4 + 2]/[3 + 2] cycloaddition cascades of 1,3,4-oxadiazoles to set multiple stereocenters and construct the core structure in a single step, significantly advancing the synthetic methodology for this compound and its derivatives (Sasaki et al., 2010).

Molecular Structure Analysis

Vinblastine features a complex molecular architecture consisting of two indole-based monomeric units linked together to form a dimer. This structure is characterized by several stereocenters and a variety of functional groups, including methyl, hydroxy, and acetate moieties, contributing to its potent biological activity. The stereochemistry of vinblastine is critical for its interaction with biological targets, influencing its therapeutic efficacy and specificity.

Chemical Reactions and Properties

The chemical properties of vinblastine are predominantly influenced by its alkaloid backbone and the presence of multiple functional groups. It undergoes various chemical reactions, including oxidations, reductions, and functional group transformations, enabling the synthesis of numerous analogues with varied biological activities. For instance, the synthesis of C5-substituted vinblastine derivatives explored modifications at the C5 position to probe the tubulin binding site's sensitivity to different substituents, revealing the critical role of this position in biological activity (Va et al., 2010).

Scientific research applications

  • Pharmacognosy and Biotechnology: Vinblastine, marketed as an anticancer drug for over 40 years, is notable for its low natural abundance and high pharmaceutical importance. It has been a focal point in biotechnological studies aiming to increase production levels through metabolic engineering and alternative production systems like in vitro culture of C. roseus cells (van der Heijden et al., 2004).

  • Molecular Mechanism: Vinblastine targets tubulin, disrupting microtubule assembly, which is crucial for cell division in cancer cells. It introduces a wedge at the interface of two tubulin molecules, leading to their self-association into spiral aggregates and inhibiting microtubule growth (Gigant et al., 2005).

  • Oncolytic Properties: As an oncolytic agent, vinblastine has demonstrated efficacy in various cancers, including Hodgkin's disease, lymphomas, and leukemia. It belongs to a new class of large complex dimeric alkaloids and shows limited cross-resistance with other oncolytic drugs (Johnson et al., 1963).

  • Interaction with DNA: Vinblastine has been found to bind with DNA, particularly through A-T and G-C base pairs, and its phosphate backbone. This binding can cause changes in the B-conformation of DNA, vital in its chemotherapeutic function (Tyagi et al., 2012).

  • Metabolic Processing in Animals: Studies have shown that in dogs, cytochrome P450 enzyme CYP3A12 is primarily responsible for metabolizing vinblastine. Understanding this metabolic pathway is crucial for effective veterinary oncology treatments (Achanta & Maxwell, 2016).

  • Antitumor Effects and Conjugation Studies: Research into conjugating vinblastine with carrier molecules like oligoarginines has been pursued to reduce side effects and increase efficacy against resistant cancer cells. This conjugation can enhance the compound's antiproliferative effect (Bánóczi et al., 2010).

  • Role in Apoptosis: Vinblastine's induction of apoptosis in cancer cells is linked to its activation of the c-Jun NH(2)-terminal kinase/AP-1 pathway, revealing a complex interplay between cellular processes and drug action (Fan et al., 2001).

  • Multitarget Affinity: Vinblastine has been found to interact with various biological receptors, including DNA and human serum albumin, though its affinity for tubulin remains the strongest. This multitarget affinity is important for its broad-spectrum antitumor activity (Pandya et al., 2014).

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLYSJRDGCGARV-CFWMRBGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Negligible, ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/, Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform
Record name Vinblastine
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Record name VINBLASTINE
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Mechanism of Action

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death., Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity., Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures., ... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage., Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect.
Record name Vinblastine
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Product Name

Vinblastine

Color/Form

Solvated needles from methanol

CAS RN

865-21-4
Record name Vinblastine
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Record name Vinblastine [INN:BAN]
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Record name VINBLASTINE
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Melting Point

211-216 °C
Record name Vinblastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00570
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Record name VINBLASTINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164,000
Citations
H Ishikawa, DA Colby, DL Boger - Journal of the American …, 2008 - ACS Publications
… for their incorporation into vinblastine and its analogues. In these … -step total synthesis of vinblastine. Using improved conditions for … of the C20‘ alcohol to provide vinblastine (1, 41%), its …
Number of citations: 210 pubs.acs.org
B Gigant, C Wang, RBG Ravelli, F Roussi… - Nature, 2005 - nature.com
… 3 ), the binding site of vinblastine is largely unknown and the molecular … of vinblastine bound to tubulin in a complex with the RB3 protein stathmin-like domain (RB3-SLD). Vinblastine …
Number of citations: 796 www.nature.com
A Vacca, M Iurlaro, D Ribatti… - Blood, The Journal …, 1999 - ashpublications.org
The effects of vinblastine (VBL) on endothelial cell functions involved in angiogenesis, namely proliferation, chemotaxis, spreading on fibronectin (FN), secretion of matrix-…
Number of citations: 357 ashpublications.org
JE Sears, DL Boger - Accounts of chemical research, 2015 - ACS Publications
… studies on the Vinca alkaloids vinblastine and vincristine, often … of each embedded structural feature of vinblastine, two classes of … Unlike the removal of vinblastine structural features or …
Number of citations: 176 pubs.acs.org
P Dhyani, C Quispe, E Sharma… - Cancer cell …, 2022 - cancerci.biomedcentral.com
… Such as, despite having a lower binding affinity for tubulin than vinblastine or vincristine, the variation in the effectiveness of vinflunine relative to vinblastine is best explained by its …
Number of citations: 122 cancerci.biomedcentral.com
H Ishikawa, DA Colby, S Seto, P Va… - Journal of the …, 2009 - ACS Publications
Full details of the development of a direct coupling of catharanthine with vindoline to provide vinblastine are described along with key mechanistic and labeling studies. Following an Fe(…
Number of citations: 369 pubs.acs.org
J Zhang, LG Hansen, O Gudich, K Viehrig… - Nature, 2022 - nature.com
… yeast, and in vitro chemical coupling to vinblastine. The study showcases a very long … vindoline, from which semisynthesis to vinblastine occurs. As the vinblastine pathway is one of the …
Number of citations: 117 www.nature.com
S Yokoshima, T Ueda, S Kobayashi… - Journal of the …, 2002 - ACS Publications
… With synthetic (−)-vindoline in hand, we next focused on the synthesis of the upper half (3) of vinblastine. The synthesis of the requisite ester 23 commenced with introduction of (R)-4-benzyl-2-oxazolidinone …
Number of citations: 287 pubs.acs.org
RH Himes, RN Kersey, I Heller-Bettinger, FE Samson - Cancer Research, 1976 - AACR
… the effects of vincristine, vinblastine, and a newer alkaloid, desacetyl vinblastine amide, on the … Thus the differential actions of vinblastine, vincristine, and desacetyl vinblastine amide in …
Number of citations: 269 aacrjournals.org
R Dhamodharan, MA Jordan, D Thrower… - Molecular biology of …, 1995 - Am Soc Cell Biol
… We have characterized the effects of vinblastine on the dynamic … nM), vinblastine potently suppresses dynamic instability without causing net microtubule depolymerization. Vinblastine …
Number of citations: 230 www.molbiolcell.org

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